molecular formula C4H2F6O5Zn B3028453 Zinc trifluoroacetate hydrate CAS No. 207801-31-8

Zinc trifluoroacetate hydrate

Cat. No.: B3028453
CAS No.: 207801-31-8
M. Wt: 309.4
InChI Key: VUNLDTPRUICHRY-UHFFFAOYSA-L
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Description

Zinc trifluoroacetate hydrate is a useful research compound. Its molecular formula is C4H2F6O5Zn and its molecular weight is 309.4. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Catalytic Synthesis and Cross-Coupling Reactions

Zinc trifluoroacetate hydrate is utilized as a catalyst in the synthesis of fluoroorganic intermediates. For instance, it initiates the radical addition of perfluoroalkyl iodides to terminal alkynes with high regio- and stereoselectivities. This catalytic action, along with palladium-mediated cross-coupling, facilitates the synthesis of valuable fluoroorganic intermediates (Jennings, Cork, & Ramachandran, 2000).

Hydration and Complexation Studies

This compound is also significant in the study of zinc ion hydration and complexation. Neutron-diffraction studies of solutions containing this compound reveal intricate details about the hydration number of Zn2+ ions and their spatial arrangement in solutions. These studies provide valuable insights into the behavior of zinc ions in different aqueous environments (Powell et al., 1990).

Fluorescence and Photoluminescence Properties

In the field of materials science, this compound is used to synthesize zinc complexes that exhibit unique fluorescence and photoluminescence properties. These properties are leveraged in developing photoactive materials, which are crucial in various technological applications (Shit et al., 2016).

Catalysis in Organic Chemistry

This compound plays a pivotal role as a catalyst in organic reactions. For instance, its adducts are used in transesterification and oxazoline formation. These reactions are fundamental in synthesizing various organic compounds, showcasing the versatility of zinc trifluoroacetate in catalysis (Hayashi et al., 2011).

Synthesis of Zinc-based Nanomaterials

This compound is also a key precursor in the synthesis of zinc-based nanomaterials. Such nanomaterials have diverse applications, ranging from biomedical to industrial uses. The unique properties of zinc oxide nanoparticles, for instance, are explored for their anticancer and antimicrobial activities, drug delivery capabilities, and use in bioimaging (Mishra et al., 2017).

Safety and Hazards

Zinc trifluoroacetate hydrate can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use of personal protective equipment, including chemical impermeable gloves, is advised .

Mechanism of Action

Properties

IUPAC Name

zinc;2,2,2-trifluoroacetate;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C2HF3O2.H2O.Zn/c2*3-2(4,5)1(6)7;;/h2*(H,6,7);1H2;/q;;;+2/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUNLDTPRUICHRY-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(F)(F)F)[O-].C(=O)(C(F)(F)F)[O-].O.[Zn+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2F6O5Zn
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00724996
Record name Zinc trifluoroacetate--water (1/2/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00724996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

207801-31-8
Record name Zinc trifluoroacetate--water (1/2/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00724996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Zinc trifluoroacetate hydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.